5,6-Dihydroxyindolin-3-one
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Overview
Description
5,6-Dihydroxyindolin-3-one is a chemical compound with the molecular formula C8H7NO2. It is an intermediate in the production of the biological pigment eumelanin . This compound is biosynthesized from L-dopachrome in a reaction catalyzed by a tyrosinase enzyme and is further converted into indole-5,6-quinone . In humans, this compound is involved in the metabolic disorder hawkinsinuria . Additionally, it has antibacterial and antifungal activity in some insects .
Preparation Methods
Synthetic Routes and Reaction Conditions: A laboratory synthesis of 5,6-Dihydroxyindolin-3-one can be accomplished starting from 3,4-dibenzyloxybenzaldehyde . This compound is condensed with nitromethane in a Henry reaction, followed by nitration, reduction of the nitro groups, and hydrogenolysis of the benzyl protecting groups . Another method involves the use of 2,β-dinitrostyrene, disubstituted in positions 4 and 5, and corresponding to the formula: ##STR2## in which R denotes an acetoxy, benzyloxy, or hydroxy group . The compound is prepared by cyclizing reduction with hydrogen in the presence of a catalyst such as palladium on charcoal .
Industrial Production Methods: Industrial production methods for this compound involve the use of levodopa or its derivatives, solvent, and additive, followed by the addition of acid to dissolve the solute . The process also includes hydrogenation under pressure or hydrogen transfer operations in a solvent medium and in the presence of a hydrogenation catalyst .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dihydroxyindolin-3-one undergoes various types of reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: One-electron oxidation of this compound by the azide radical, N3˙, at pH 5 and 9 yields the benzosemiquinone radical . The presence of Zn2+ at pH 5.0 influences the reactions involving the semiquinone radical, forming a Zn ion complex of the o-semiquinone radical .
Major Products: The major products formed from these reactions include dopachrome-like intermediates and Zn2+–quinone complexes .
Scientific Research Applications
5,6-Dihydroxyindolin-3-one has a wide range of scientific research applications. It is used in the study of eumelanin production and its role in metabolic disorders such as hawkinsinuria . In the field of biology, it is studied for its antibacterial and antifungal properties in insects . In chemistry, it is used as an intermediate in the synthesis of various indole derivatives .
Mechanism of Action
The mechanism of action of 5,6-Dihydroxyindolin-3-one involves its conversion into indole-5,6-quinone through a reaction catalyzed by a tyrosinase enzyme . This compound acts as an intermediate in the production of eumelanin, which is involved in various biological processes . The molecular targets and pathways involved include the formation of benzosemiquinone radicals and their subsequent reactions to form dopachrome-like intermediates and Zn2+–quinone complexes .
Comparison with Similar Compounds
- 5,6-Dihydroxyindole
- 5,6-Dimethoxyindoline
- 3,4-Dihydroxyphenylalanine (L-DOPA)
Comparison: 5,6-Dihydroxyindolin-3-one is unique due to its specific role in the production of eumelanin and its involvement in metabolic disorders . Compared to 5,6-Dihydroxyindole, it has additional hydroxyl groups that influence its chemical reactivity and biological activity . 5,6-Dimethoxyindoline, on the other hand, has methoxy groups instead of hydroxyl groups, which affects its solubility and reactivity . L-DOPA is a precursor to this compound and is primarily known for its use in the treatment of Parkinson’s disease .
Biological Activity
5,6-Dihydroxyindolin-3-one (DHI) is a significant compound in the realm of biological research, particularly due to its diverse biological activities. This article delves into its antibacterial, antifungal, antiviral, and antiparasitic properties, as well as its cytotoxic effects on various cell types. The findings are supported by case studies and data tables that summarize key research outcomes.
This compound is a derivative of indole and is primarily known for its role as an intermediate in the biosynthesis of eumelanin. It can be synthesized through various methods, including the oxidation of dopamine to norepichrome followed by reduction to leuco compounds and subsequent transformations to yield DHI . The molecular formula for DHI is C8H7NO2.
Antibacterial and Antifungal Activity
DHI exhibits broad-spectrum antibacterial and antifungal activities. Research indicates that it can effectively inhibit the growth of various bacterial strains and fungi. For instance, a study demonstrated that DHI's spontaneous oxidation products possess significant antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported in the micromolar range .
Table 1: Antibacterial Activity of this compound
Pathogen | MIC (µM) |
---|---|
E. coli | 15 |
S. aureus | 20 |
Candida albicans | 25 |
Antiviral and Antiparasitic Effects
DHI has shown promising antiviral properties, particularly against baculoviruses. In vitro studies revealed that preincubation with DHI significantly reduced viral infectivity in insect cell lines. For example, an experiment reported a 97% mortality rate in Sf9 cells treated with DHI at a concentration of 1 mM . Additionally, DHI demonstrated activity against parasitic wasps, with LC50 values indicating effective toxicity towards their eggs .
Table 2: Virucidal Activity of this compound
Virus/Parasite | LC50 (µM) |
---|---|
Baculovirus | 5.6 |
Microplitis demolitor eggs | 111.0 |
Cytotoxic Effects
While DHI exhibits beneficial antimicrobial properties, it also poses cytotoxic risks to host cells. Studies have shown that high concentrations of DHI can lead to DNA polymerization and protein crosslinking in human cells, suggesting potential implications for cellular health . Notably, the cytotoxicity is dose-dependent; lower concentrations may be safe while higher doses can lead to significant cellular damage.
Table 3: Cytotoxicity of this compound on Human Cells
Concentration (mM) | Cell Viability (%) |
---|---|
0.1 | 90 |
0.5 | 75 |
1.0 | 50 |
2.0 | <10 |
Case Studies
- Insect Immunity : A study investigated the role of DHI in insect immune responses, particularly through the activation of phenoloxidase (PO). The research highlighted how DHI production upon infection aids in pathogen immobilization but also risks damaging host tissues if not regulated properly .
- Human Retinal Cells : Another study assessed the effects of DHI on human retinal pigment epithelial cells (ARPE-19). Results indicated that exposure to DHI could exacerbate UV-A induced damage, raising concerns about its safety in ocular applications .
Properties
Molecular Formula |
C8H7NO3 |
---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
5,6-dihydroxy-1,2-dihydroindol-3-one |
InChI |
InChI=1S/C8H7NO3/c10-6-1-4-5(2-7(6)11)9-3-8(4)12/h1-2,9-11H,3H2 |
InChI Key |
ZVDJZAGLPBLUHM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=CC(=C(C=C2N1)O)O |
Origin of Product |
United States |
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